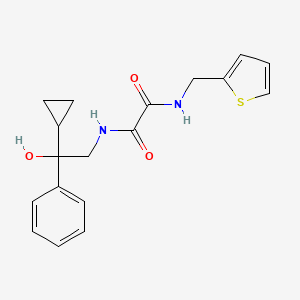

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a substituted oxalamide derivative characterized by a cyclopropyl-hydroxy-phenyl group at the N1 position and a thiophen-2-ylmethyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-16(19-11-15-7-4-10-24-15)17(22)20-12-18(23,14-8-9-14)13-5-2-1-3-6-13/h1-7,10,14,23H,8-9,11-12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWIMZJCRAXVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropyl-phenylethyl intermediate: This step involves the reaction of cyclopropyl bromide with phenylethylamine under basic conditions to form the cyclopropyl-phenylethyl intermediate.

Introduction of the hydroxy group: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Formation of the thiophen-2-ylmethyl intermediate: Thiophen-2-ylmethyl bromide is reacted with a suitable nucleophile to form the thiophen-2-ylmethyl intermediate.

Coupling reaction: The cyclopropyl-phenylethyl intermediate and the thiophen-2-ylmethyl intermediate are coupled using oxalyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophen-2-ylmethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N1 Substituents

- Target Compound : 2-cyclopropyl-2-hydroxy-2-phenylethyl group.

- Analog 1 : N1-(1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl (Compound 13, ) – Combines piperidine, thiazole, and hydroxyethyl motifs .

- Analog 2 : N1-(adamant-2-yl) (Compounds 6–12, –7) – Bulky adamantyl group enhances lipophilicity .

- Analog 3 : N1-(2,4-dimethoxybenzyl) (S336, ) – Aromatic and methoxy groups enhance flavoring properties .

N2 Substituents

- Target Compound : Thiophen-2-ylmethyl group.

- Analog 1 : N2-(4-chlorophenyl) (Compounds 13–15, ) – Electron-withdrawing chloro substituent .

- Analog 2 : N2-(benzyloxy) (Compounds 3–12, –7) – Ether-linked benzyl groups .

- Analog 3 : N2-(2-(pyridin-2-yl)ethyl) (S336, ) – Pyridine ring for flavor receptor interaction .

Key Observations :

Antiviral Activity (HIV Entry Inhibition)

Metabolic Stability

Biological Activity

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The compound is synthesized through a multi-step process involving the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with thiophen-2-ylmethyl derivatives. The use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of the amide bond, which is crucial for its biological activity. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes linked to disease pathways, particularly those involved in cancer progression.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that are critical in cellular communication and response.

Biological Activity and Case Studies

Research has demonstrated that this compound exhibits several biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Antitumor Activity

A study conducted on various cancer cell lines indicated that this compound significantly inhibits cell proliferation. The mechanism appears to be linked to apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Apoptosis induction |

Anti-inflammatory Effects

In vivo studies demonstrated that the compound reduces inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Research Findings Summary

Recent investigations have highlighted the following key findings regarding the biological activity of this compound:

- High Selectivity : The compound shows selective inhibition against specific cancer cell lines while sparing normal cells.

- Synergistic Effects : When combined with traditional chemotherapeutic agents, it enhances their efficacy, indicating potential for combination therapies.

- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with condensation of cyclopropyl-phenyl ethanolamine derivatives with thiophen-2-ylmethylamine intermediates. Key steps include:

- Amide bond formation : Using oxalyl chloride or activated esters under anhydrous conditions .

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) achieves >95% purity .

Q. Which spectroscopic methods confirm the compound’s structure and purity?

- NMR : H and C NMR verify the oxalamide linkage (δ 8.2–8.5 ppm for NH) and cyclopropyl protons (δ 0.8–1.2 ppm) .

- IR : Stretching bands at 1650–1680 cm confirm carbonyl groups .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 385.14 .

Q. What functional groups dictate its reactivity and physicochemical properties?

- Oxalamide core : Enhances hydrogen-bonding capacity, influencing solubility in polar solvents (e.g., DMSO) .

- Thiophene and cyclopropyl groups : Increase lipophilicity (logP ≈ 2.8), impacting membrane permeability in cellular assays .

- Hydroxyl group : Susceptible to oxidation, requiring inert atmospheres during storage .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and enantiomeric purity?

- Continuous flow reactors : Improve reproducibility for large-scale synthesis (≥10 g) by minimizing exothermic side reactions .

- Chiral catalysts : Use (R)-BINAP-Cu complexes to resolve racemic mixtures, achieving >99% enantiomeric excess (ee) .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .

Q. What strategies resolve contradictions in reported biological activity data?

- Orthogonal assays : Compare enzyme inhibition (IC) in both cell-free (e.g., recombinant kinases) and cell-based models (e.g., HEK293T) to distinguish target-specific effects from off-target interactions .

- Dose-response normalization : Account for bioavailability differences between in vitro (µM range) and in vivo (mg/kg) studies .

- Meta-analysis : Pool data from PubChem BioAssay (AID 1253421) and ChEMBL to identify consensus activity trends .

Q. How do computational tools predict biological target interactions, and what experimental validations are required?

- Molecular docking : AutoDock Vina simulates binding to kinase domains (e.g., EGFR; predicted ΔG = -9.2 kcal/mol) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Experimental validation : Surface plasmon resonance (SPR) confirms binding affinity (K), while Western blotting detects downstream phosphorylation inhibition .

Q. What structural analogs are critical for SAR studies to identify pharmacophore elements?

- Cyclopropyl variants : Replace with cyclohexyl to test steric effects on target binding .

- Thiophene substitutions : Swap with furan or pyridine to evaluate heterocycle-electrostatic contributions .

- Oxalamide modifications : Introduce methyl groups on the amide nitrogen to probe hydrogen-bonding requirements .

Methodological Guidance

Q. How should stability studies be designed under varying pH and temperature?

- Forced degradation : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, 220 nm) .

- Arrhenius modeling : Predict shelf life at 25°C using degradation rates at 40°C, 60°C, and 80°C .

Q. What in vitro assays best characterize its ADMET properties?

- Caco-2 permeability : Assess intestinal absorption (P > 1 × 10 cm/s indicates high permeability) .

- Microsomal stability : Incubate with human liver microsomes (HLM) to calculate half-life (t > 30 min preferred) .

- hERG inhibition : Patch-clamp assays quantify cardiac toxicity risk (IC > 10 µM desired) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.